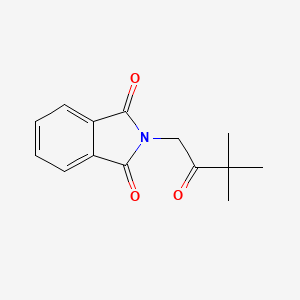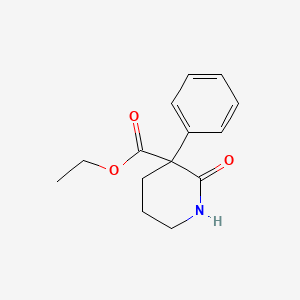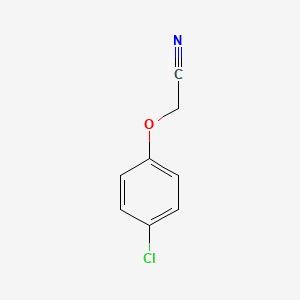
1,6-二氨基-2-氧代-4-苯基-1,2-二氢吡啶-3,5-二腈
描述
1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile is a heterocyclic compound with significant importance in organic chemistry. It is known for its diverse biological activities and potential applications in medicinal chemistry. The compound features a pyridine ring substituted with amino, oxo, phenyl, and dicarbonitrile groups, making it a versatile scaffold for various chemical reactions and applications.
科学研究应用
1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the development of new materials with unique properties.
作用机制
Mode of Action
It’s known that the compound is involved in a four-component reaction with hydrazine hydrate, ethyl cyanoacetate, malononitrile, and aromatic aldehydes . This reaction leads to aminomethylation at the C3 and C5 positions of the pyridine ring .
Biochemical Pathways
The compound is known to participate in aminomethylation reactions, which could potentially influence various biochemical pathways .
Pharmacokinetics
In silico predictive analysis suggests that the compound has high gastroenteric absorption and the ability to penetrate the blood-brain barrier (bbb) . It also shows a predominant absence of inhibitory action against cytochromes P450 , which are crucial for drug metabolism.
Action Environment
It’s known that the compound’s reactions can be catalyzed by nanocrystalline miizr4 (po4)6 ceramics .
生化分析
Biochemical Properties
1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as hydrolases and oxidoreductases, which facilitate its conversion into various derivatives. The compound’s amino groups can form hydrogen bonds with amino acid residues in enzyme active sites, enhancing its binding affinity and specificity. Additionally, the phenyl group contributes to hydrophobic interactions, further stabilizing the enzyme-substrate complex. These interactions enable 1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile to act as a substrate or inhibitor in enzymatic reactions, influencing the overall reaction kinetics and outcomes .
Cellular Effects
1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile exhibits various effects on different cell types and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation by interfering with cell signaling pathways such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway. This compound also affects gene expression by modulating transcription factors and epigenetic markers, leading to altered expression of genes involved in cell cycle regulation and apoptosis. Furthermore, 1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile influences cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of action of 1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile involves multiple pathways. At the molecular level, this compound binds to specific biomolecules, including DNA, RNA, and proteins. Its interaction with DNA can lead to the formation of DNA adducts, causing DNA damage and triggering DNA repair mechanisms. Additionally, 1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile can inhibit or activate enzymes by binding to their active sites or allosteric sites, altering their catalytic activity. This compound also affects gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in chromatin structure and gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperature and acidic or basic environments. Long-term studies have shown that prolonged exposure to 1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile can lead to cumulative effects on cellular function, including persistent inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and can effectively inhibit tumor growth in cancer models. At high doses, it can cause adverse effects such as hepatotoxicity, nephrotoxicity, and hematological toxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant toxicity. These findings highlight the importance of dose optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile is involved in various metabolic pathways, including phase I and phase II metabolism. In phase I metabolism, this compound undergoes oxidation, reduction, and hydrolysis reactions catalyzed by cytochrome P450 enzymes, resulting in the formation of reactive intermediates. In phase II metabolism, these intermediates are conjugated with endogenous molecules such as glucuronic acid, sulfate, and glutathione, facilitating their excretion from the body. The interactions of 1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile with metabolic enzymes and cofactors influence its metabolic flux and the levels of metabolites produced .
Transport and Distribution
The transport and distribution of 1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters and solute carrier transporters. Once inside the cell, it can bind to intracellular proteins such as albumin and cytosolic enzymes, affecting its localization and accumulation. The distribution of 1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile within tissues is influenced by factors such as tissue perfusion, binding affinity to tissue components, and the presence of barriers such as the blood-brain barrier .
Subcellular Localization
The subcellular localization of 1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it affects mitochondrial function and induces apoptosis. The subcellular distribution of 1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile is essential for its role in regulating cellular processes and determining its therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions
1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile can be synthesized through a multi-component reaction involving hydrazine hydrate, ethyl cyanoacetate, malononitrile, and aromatic aldehydes. The reaction is typically carried out in the presence of a catalyst, such as nanocrystalline MII Zr4(PO4)6 ceramics, under reflux conditions . The reaction proceeds efficiently, yielding the desired product with high atom economy and excellent yields in short reaction times.
Industrial Production Methods
In an industrial setting, the synthesis of 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile can be scaled up using similar multi-component reactions. The use of heterogeneous catalysts, such as nanocrystalline ceramics, allows for the recycling of catalysts and minimizes environmental impact . The reaction conditions can be optimized to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions
1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyridine ring.
Substitution: The amino and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have enhanced biological activities and improved chemical properties.
相似化合物的比较
Similar Compounds
1,6-Diamino-2-oxopyridine-3,5-dicarbonitrile: Similar structure but lacks the phenyl group.
2,4-Diamino-6-phenyl-1,3,5-triazine: Contains a triazine ring instead of a pyridine ring.
4-Aryl-1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile: Similar structure with variations in the aryl group.
Uniqueness
1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and dicarbonitrile groups on the pyridine ring enhances its reactivity and potential for diverse applications.
属性
IUPAC Name |
1,2-diamino-6-oxo-4-phenylpyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(19)18(17)12(9)16/h1-5H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMQDORRHGZHBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10320387 | |
| Record name | 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10320387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79388-04-8 | |
| Record name | NSC358761 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10320387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key intermolecular interactions observed in the crystal structure of 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile?
A1: [] In the crystal structure of 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile, molecules interact through a network of hydrogen bonds. Specifically, intermolecular N—H⋯N and N—H⋯O hydrogen bonds link molecules into layers parallel to the (001) plane. Additionally, weaker C—H⋯N contacts connect these layers along the c axis. Further interactions include C—H⋯π and C—N⋯π interactions, which contribute to the formation of chains along the a axis.
Q2: Can you describe an efficient synthetic route for 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile derivatives?
A2: [] A highly efficient method utilizes Zirconium Phosphate (ZrP2O7) nanoparticles as a recyclable heterogeneous catalyst. This one-pot synthesis involves the coupling of hydrazine hydrate, ethyl cyanoacetate, malononitrile, and an aromatic aldehyde under reflux conditions in ethanol. This approach leads to excellent yields and facile isolation of the desired 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile derivatives.
Q3: What are the advantages of using ZrP2O7 nanoparticles as a catalyst in this synthesis?
A3: [] Utilizing ZrP2O7 nanoparticles offers several benefits:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















